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Compound of Interest

2',3"-Dichloro-3-(4-
Compound Name:
methoxyphenyl)propiophenone

CAS No.: 898776-22-2

Cat. No.: B1343437

Get Quote

Executive Summary: The "Saturation Switch"

Methoxyphenylpropiophenones (MPPs) are defined by a 1-phenylpropan-1-one core
substituted with one or more methoxy groups. In drug discovery, they occupy a unique "middle
ground™:

e Vs. Chalcones: MPPs lack the

-unsaturation. This saturation switch drastically reduces general cytotoxicity (tubulin binding)
while enhancing specificity for copper-containing enzymes like tyrosinase.

e Vs. Acetophenones: The ethyl side chain (vs. methyl) increases lipophilicity (

), improving membrane permeability for antifungal applications without compromising
metabolic stability.

Primary Applications: Skin depigmentation (Tyrosinase inhibition), Antifungal agents, and safer
non-cytotoxic anti-inflammatory precursors.

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1343437#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343437?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Chemical Scaffolding & SAR Logic

The biological activity of MPPs is governed by three critical structural vectors: the Methoxy
Position, the Alkyl Chain Length, and the Carbonyl Saturation.

SAR Decision Matrix

Structural Vector Modification Biological Consequence

Increases electron density at
Ring A Substitution 4'-OMe (Para) Carbonyl; moderate tyrosinase

inhibition.

Critical Pharmacophore. The
2'-OH forms an intramolecular
H-bond with the carbonyl,

2'-OH, 4'-OMe _ _
creating a copper-chelating
motif essential for high

tyrosinase inhibition.

Increases lipophilicity; often
) associated with higher
3.4',5'-Tri-OMe S
cytotoxicity (if unsaturated) or

monoamine transporter affinity.

Enzyme Selectivity. Reduces

reactivity with cellular thiols
Linker (C2-C3) Saturated (Propiophenone) (low toxicity); locks

conformation for enzyme

pockets.

Cytotoxicity. Reacts with

cysteine residues (Michael
Unsaturated (Chalcone) acceptor); potent tubulin

inhibitor but high off-target

toxicity.

] ) Optimal balance of lipophilicity
Alkyl Chain Ethyl (Propiophenone) )
for fungal cell wall penetration.
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Comparative Performance Review
A. Tyrosinase Inhibition (Skin Whitening/Melanoma)

The most potent application of hydroxy-methoxy-propiophenones is the inhibition of tyrosinase,
the rate-limiting enzyme in melanin synthesis.

Mechanism: The carbonyl oxygen and the 2'-hydroxyl group chelate the binuclear copper
active site of tyrosinase. The 4'-methoxy group mimics the tyrosine substrate, acting as a
competitive inhibitor.

Table 1: Tyrosinase Inhibition Data (Mushroom Tyrosinase) Note: Lower IC50 indicates higher

potency.[1]

IC50 ( Potency

Compound Structure Factor (vs. Mechanism
M) Ref)

2',4'-Dihydroxy- 2-OH, 4-OH Competitive / Cu-

_ _ 0.06 - 0.12 ~150x

propiophenone (Resorcinol core) Chelator

2'-Hydroxy-4'-

methoxy- 2-OH, 4-OMe 21-45 ~5x Competitive

propiophenone

4'-

) 4-OMe (No 2- ) o
Methoxypropioph OH) >100 Inactive Weak binding
enone
Kojic Acid

Reference 16.7 - 22.8 1.0x Cu-Chelator
(Standard)
Arbutin

Reference >150 <0.1x Substrate Analog
(Standard)
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Insight: The presence of the 2"-hydroxyl group is non-negotiable for high potency. The

propiophenone chain provides better hydrophobic interaction within the enzyme pocket

compared to the shorter acetophenone.

B. Antifungal Activity

MPPs exhibit fungistatic activity by disrupting cell wall integrity. The ethyl chain allows for

deeper insertion into the fungal lipid bilayer compared to acetophenones.

Table 2: Antifungal Efficacy (Candida albicans & A. flavus)

MIC ( o ) Toxicity
Compound Activity Profile i I
g/mL) (Mammalian Cells)
2-Hydroxy-4-methoxy- High (Disrupts
y_ Y Y 125-25 oh ( P Low
propiophenone membrane)
2-Hydroxy-4-methoxy-
50 - 100 Moderate Moderate
benzaldehyde
Fluconazole Very High (Specific
05-4.0 y High (Sp Low
(Standard) target)
Chalcone Derivative ) ) )
3.9 High High (Cytotoxic)

(Unsaturated)
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Selection Rule: Use Propiophenones when low mammalian toxicity is required (e.g., topical

cosmetics). Use Chalcones only when cytotoxicity is the desired outcome (e.g., oncology).

Visualizations
Diagram 1: Structure-Activity Relationship Map

This diagram illustrates how specific structural modifications shift the molecule's function from a
safe enzyme inhibitor to a cytotoxic agent.

Unsaturated Linker Michael Acceptor High Cytotoxicity
(C=C Double Bond) (Tubulin Inhibition)

- 2'-OH Substitution Cu Chelation

High Tyrosinase Inhibition
Locks Conformation (Safe Skin Agent)

Methoxyphenylpropiophenone
(Scaffold)

Saturated Linker
(C-C Single Bond)

Lipophilicity p-| Antifungal Activity
(Membrane Disruption)

Ethyl Side Chain

Click to download full resolution via product page

Caption: SAR Map distinguishing the safe, enzyme-inhibitory propiophenone pathway
(green/blue) from the cytotoxic chalcone pathway (red).

Diagram 2: Experimental Workflow (Synthesis & Assay)

A self-validating workflow for synthesizing the active 2'-hydroxy-4'-methoxy derivative and
testing its potency.
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Phase 1: Regioselective Synthesis

Start: Resorcinol + Propionic Acid

i

Friedel-Crafts Acylation
(ZnCI2, 120°C, 2h)

Product: 2,4-Dihydroxypropiophenone

Selective Methylation
(Me2S04, 1 eq, K2CO3)

Phase 2: Biological Validation (Tyrosinase)

ey o . Prepare Enzyme Solution
Final: 2-Hydroxy-4-methoxypropiophenone (Mushroom Tyrosinase, pH 6.8)

......__Iransfer
o

Add Inhibitor (Propiophenone)

'

Add Substrate (L-DOPA)

'

Measure Absorbance @ 475nm
(Dopachrome formation)

'

Calculate 1C50
(Compare vs Kojic Acid)

Click to download full resolution via product page
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Caption: Workflow for the synthesis of the pharmacophore and subsequent enzymatic

validation.

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxy-4-
Methoxypropiophenone

Rationale: The 2-OH group is protected by hydrogen bonding with the carbonyl, allowing

selective methylation of the 4-OH group.

Acylation: Mix Resorcinol (1.1 g, 10 mmol) with Propionic acid (10 mL). Add fused ZnCl

(1.5 9).

Reaction: Heat at 120°C for 2 hours. Cool and pour into ice-HCI. Filter the precipitate (2,4-
Dihydroxypropiophenone).

Methylation: Dissolve the intermediate (1 mmol) in dry acetone. Add K

CO
(2.2 mmol) and Dimethyl sulfate (1.0 mmol).

o Note: Do not use excess base or methylating agent, or the 2-OH will also react.

Reflux: Reflux for 3-4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

Validation: NMR should show a singlet at

~12.5 ppm (chelated 2-OH) and a singlet at

~3.8 ppm (4-OMe).

Protocol B: Tyrosinase Inhibition Assay

Rationale: This colorimetric assay measures the formation of dopachrome from L-DOPA.

Inhibitors prevent this oxidation.
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» Buffer Prep: Prepare 50 mM phosphate buffer (pH 6.8).
e Enzyme Prep: Dissolve Mushroom Tyrosinase (Sigma-Aldrich) in buffer to 1000 U/mL.
o Plate Setup: In a 96-well plate, add:

o 80

L Phosphate Buffer

o 40

L Test Compound (dissolved in DMSO, final conc <1% DMSO)

o 40
L Tyrosinase solution
 Incubation: Incubate at 25°C for 10 minutes (allows inhibitor binding).
« Initiation: Add 40

L L-DOPA (2.5 mM).

o Measurement: Monitor Absorbance at 475 nm kinetically for 20 minutes.
 Calculation:
. Plot Log[Conc] vs Inhibition to find IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Methoxyphenylpropiophenones: A Comparative SAR &
Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1343437/docs#methoxyphenylpropiophenones-a-
comparative-sar-application-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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